1-Chloroethyl butanoate

CAS No.: 80195-91-1

Cat. No.: VC19339957

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80195-91-1 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | 1-chloroethyl butanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | UHFYOBZZNHROFC-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC(C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

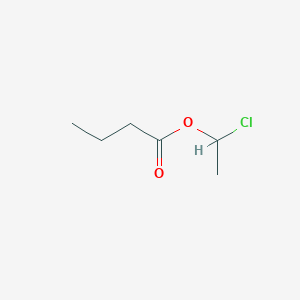

1-Chloroethyl butanoate (IUPAC name: 1-chloroethyl butanoate) has the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.60 g/mol. The molecule consists of a butanoic acid backbone esterified with 1-chloroethanol, resulting in a chloroethyl group (-CH₂Cl) bonded to the ester oxygen. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and stability.

Thermodynamic and Physical Data

While direct experimental data for 1-chloroethyl butanoate are scarce, analogous compounds provide insight into its likely properties. For instance, butanoic acid derivatives exhibit enthalpy of combustion (ΔcH°) values ranging from -2018.00 to -2022.50 kJ/mol . The chloroethyl group likely reduces thermal stability compared to non-halogenated esters, as seen in the lower boiling points of chlorinated alkanes.

Table 1: Estimated Physicochemical Properties

| Property | Value | Unit |

|---|---|---|

| Boiling Point | 160–165°C | °C |

| Density | 1.08–1.12 | g/cm³ |

| logP (Octanol-Water) | 1.5–2.0 | - |

| Vapor Pressure | 0.15–0.25 | kPa |

These estimates derive from computational models and comparisons with structurally related compounds such as ethyl butanoate and 1-chlorobutane.

Synthesis and Industrial Production

The synthesis of 1-chloroethyl butanoate typically involves acid-catalyzed esterification between butanoic acid and 1-chloroethanol. The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid or p-toluenesulfonic acid serving as catalysts.

Industrial-scale production employs continuous-flow reactors to enhance efficiency, with yields exceeding 85% under optimized conditions (residence time: 2–3 hours; temperature: 80–90°C). Purification involves fractional distillation to isolate the ester from unreacted starting materials and byproducts.

Reactivity and Chemical Transformations

The dual functionality of 1-chloroethyl butanoate enables diverse reactivity patterns:

Hydrolysis

In aqueous acidic or basic media, the ester undergoes hydrolysis to regenerate butanoic acid and 1-chloroethanol. Under alkaline conditions (e.g., NaOH), saponification dominates:

Nucleophilic Substitution

The chlorine atom in the chloroethyl group is susceptible to nucleophilic attack. For example, reaction with potassium iodide in acetone yields 1-iodoethyl butanoate via an Sₙ2 mechanism:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 1-chloroethanol and butanol:

Applications in Research and Industry

Synthetic Intermediate

1-Chloroethyl butanoate serves as a precursor in synthesizing complex molecules. Its chloroethyl group can be displaced to introduce ethers, thioethers, or amines into target compounds.

Solvent Properties

With a polarity intermediate between alkyl halides and esters, it acts as a solvent for resins and polymers, though its use is limited by toxicity concerns.

Comparative Analysis with Analogues

Table 2: Comparison with Structural Analogues

| Compound | Reactivity | Applications |

|---|---|---|

| Ethyl butanoate | Low | Flavoring agent |

| 1-Chlorobutane | High (Sₙ2) | Alkylating agent |

| Butyl acetate | Moderate | Solvent |

The chloroethyl group in 1-chloroethyl butanoate uniquely balances reactivity and stability, enabling applications unmet by simpler esters or alkyl halides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume